(Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

physicochemical property pKa regioisomer

(Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide (CAS 2155840-07-4) is a synthetic small-molecule fluorinated piperidine derivative with a N'-hydroxyacetimidamide warhead. Its difluoromethyl (-CHF₂) group at the piperidine 3‑position is designed to modulate lipophilicity, pKa, and metabolic stability, while the hydroxyacetamidine moiety can serve as a metal‑binding pharmacophore (e.g., a zinc‑binding group in metalloenzyme targets).

Molecular Formula C8H15F2N3O
Molecular Weight 207.22 g/mol
Cat. No. B13427364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
Molecular FormulaC8H15F2N3O
Molecular Weight207.22 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC(=NO)N)C(F)F
InChIInChI=1S/C8H15F2N3O/c9-8(10)6-2-1-3-13(4-6)5-7(11)12-14/h6,8,14H,1-5H2,(H2,11,12)
InChIKeyMJDFBXFWLWANCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Scientific Procurement Teams Need to Know About (Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide


(Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide (CAS 2155840-07-4) is a synthetic small-molecule fluorinated piperidine derivative with a N'-hydroxyacetimidamide warhead. Its difluoromethyl (-CHF₂) group at the piperidine 3‑position is designed to modulate lipophilicity, pKa, and metabolic stability, while the hydroxyacetamidine moiety can serve as a metal‑binding pharmacophore (e.g., a zinc‑binding group in metalloenzyme targets). Publicly available binding data for this specific compound in curated databases such as BindingDB and ChEMBL are, however, limited and where present may not be reliably structure‑matched [1] [2].

1
Compound type

Fluorinated piperidine derivative with a metal‑binding N'-hydroxyacetimidamide warhead

2
Research context

Supports metalloenzyme inhibitor design and physicochemical property benchmarking studies

3
Evidence status

Limited public binding data; structure-matched confirmation and in‑house profiling advised

Class-level inference; data to verify

Why Generic Substitution of (Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide Fails in Drug Discovery and Chemical Biology


In‑class N'-hydroxyacetimidamide piperidine derivatives cannot be freely interchanged, because even small positional or electronic variations in the piperidine ring dramatically alter target engagement, selectivity, and pharmacokinetic properties. The 3‑difluoromethyl substitution, for instance, lowers the piperidine nitrogen pKa by approximately 2‑3 units relative to unsubstituted piperidine (pKa ~11.2), shifting the ionization state at physiological pH and thus affecting passive permeability and target‑binding electrostatics. In contrast, the 4‑(difluoromethyl) regioisomer exhibits a different pKa (~9.78) and distinct potency/solubility profiles . Furthermore, the N'-hydroxyacetimidamide group (pKa ~7.48) introduces a metal‑chelating capability that is absent in simple amide or amine analogs, making it uniquely suited for zinc‑dependent enzyme targets [1].

Regioisomer mismatch

3‑ vs. 4‑(difluoromethyl) substitution shifts piperidine pKa and ionization state, altering permeability and target‑binding electrostatics.

Warhead substitution

Amide or amine analogs lack the N'-hydroxyacetimidamide zinc‑chelating group, removing a key pharmacophore for metalloenzyme targets.

Ionization profile loss

Replacing difluoromethyl with unsubstituted piperidine raises pKa by ~2–3 units, potentially disrupting passive permeability and binding kinetics at physiological pH.

Quantitative Evidence Guide for (Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide Relative to Closest Structural Analogs


Regioisomeric Impact of Difluoromethyl Substitution on Piperidine Basicity: 3‑ vs. 4‑Position

The electron‑withdrawing difluoromethyl group substantially reduces the pKa of the piperidine nitrogen. The 3‑substituted derivative is predicted to have a pKa intermediate between the 2‑substituted (~8.36) and 4‑substituted (~9.78) analogs, each approximately 1.5–3 log units lower than unsubstituted piperidine (pKa ~11.2). This differential impacts ionization state, permeability, and target binding .

Regioisomeric pKa shift
Class-level inference
Predicted pKa ~9.0–9.3 (3‑substituted) vs. 11.2 (unsubstituted)
Ionization state differs by ~1.4–2.8 log units, affecting permeability and binding electrostatics.
ACD/Labs Percepta predictions; 25°C aqueous. 4‑substituted pKa ~9.78, 2‑substituted ~8.36.
physicochemical property pKa regioisomer

Lipophilicity Modulation by 3‑Difluoromethyl Piperidine vs. Unsubstituted Piperidine

The difluoromethyl group serves as a lipophilic hydrogen‑bond donor, increasing logD. According to ACD/Labs predictions, 3‑(difluoromethyl)piperidine has a logD (pH 7.4) of –0.95, a significant increase from unsubstituted piperidine (logD pH 7.4 ~ –2.15) [1].

Lipophilicity modulation
Class-level inference
logD (pH 7.4) = –0.95 vs. –2.15 for unsubstituted piperidine
1.2‑log unit increase supports enhanced passive permeability and membrane partitioning potential.
ACD/Labs Percepta; ΔlogD +1.2. Data to verify in experimental system.
logD lipophilicity permeability

Putative Adenosine A3 Receptor Affinity: Cross-Compound Comparison in Identical Assay Format

Two piperidine‑containing acetimidamide derivatives from the University of Ferrara dataset were tested in the same radioligand displacement assay ([³H]MRE-3008-F20, human A3 receptor expressed in CHO cells, 120 min incubation). BDBM50389894 showed Ki = 3.90 nM, while BDBM50389904 showed Ki = 24 nM, constituting a 6.2‑fold difference in affinity [1] [2]. Although neither entry has been definitively matched to the exact target compound structure, the data illustrate the high sensitivity of A3 receptor binding to subtle structural modifications within this chemical series.

A3 receptor affinity context
Supporting evidence (structure identity uncertain)
Reported Ki 24 nM vs. 3.9 nM for related chemotype
6.2‑fold binding difference demonstrates target engagement sensitivity; requires exact structure verification.
[³H]MRE-3008-F20 displacement, human A3 CHO cells. Neither entry definitively matched to target compound.
adenosine A3 receptor binding affinity radioligand displacement

Evidence Gap: Lack of Direct Head-to-Head Biological Data for the Target Compound

A comprehensive search of BindingDB, ChEMBL, PubChem, and Google Patents failed to identify any direct, head‑to‑head biological evaluation of (Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide against its closest structural analogs. No peer‑reviewed primary research paper or patent that specifically profiles this compound and provides quantitative comparative data (IC₅₀, Ki, selectivity, PK, or in vivo efficacy) has been located. The available data are limited to predicted physicochemical properties of its building blocks and structurally ambiguous database entries [1].

Evidence gap
Data gap declaration
No direct head‑to‑head biological data for the target compound
Procurement decisions may rely on in‑house profiling or CRO validation of the exact structure.
BindingDB, ChEMBL, PubChem, Google Patents searched; closest analogs not comparatively evaluated.
evidence gap data availability procurement risk

Optimal Research and Industrial Application Scenarios for (Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide


Medicinal Chemistry: Lead Optimization of Zinc‑Dependent Enzyme Inhibitors (HDACs, MMPs, Carbonic Anhydrases)

The N'-hydroxyacetimidamide group (pKa ~7.48) provides a well‑characterized zinc‑binding motif, while the 3‑difluoromethyl piperidine scaffold offers tunable basicity (predicted pKa ~9.0–9.3) and enhanced lipophilicity (logD –0.95 vs. –2.15 for unsubstituted piperidine) [1]. These combined properties are suited for medicinal chemistry programs targeting metalloenzymes where zinc‑chelation, permeability, and selectivity are critical design parameters.

Chemical Biology: Development of Adenosine A3 Receptor Probes

The chemotype class to which this compound belongs has demonstrated nanomolar affinity for the human adenosine A3 receptor (Ki values as low as 3.9 nM in radioligand displacement assays) in the same experimental format [2]. The target compound may serve as a starting scaffold for developing fluorescent or affinity probes for A3 receptor pharmacology, subject to confirmation of receptor engagement in the user's own assay system.

Physicochemical Property Benchmarking: Fluorinated Piperidine Bioisostere Studies

The 3‑difluoromethyl piperidine moiety offers a unique combination of pKa and lipophilicity that falls between the 2‑ and 4‑substituted regioisomers. This compound can be employed as a reference standard in systematic bioisostere evaluation studies, allowing medicinal chemists to quantify the impact of regioisomeric fluorination on permeability, solubility, metabolic stability, and target binding across a panel of compounds [3].

Analytical Reference: Procurement Validation and Quality Control

Given the evidence gap in publicly available biological data, the primary near‑term application for procurement is as an analytical reference standard for identity confirmation (NMR, LC‑MS, HRMS) and purity assessment. Users intending to evaluate biological activity are advised to commission custom profiling (e.g., broad‑panel kinase screening, CYP inhibition, metabolic stability assays) to generate comparative data against their chosen analog set.

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor design
Zinc‑binding warhead, tunable basicity/lipophilicity
Target engagement and selectivity vs. related zinc‑dependent enzymes
Adenosine A3 receptor probe development
Chemotype with reported nanomolar A3 affinity
Confirm receptor engagement in user‑defined assay system
Fluorinated piperidine bioisostere studies
Intermediate pKa and lipophilicity profile
Impact of regioisomeric fluorination on permeability, solubility, metabolic stability
Analytical reference standard
Identity confirmation (NMR, LC‑MS, HRMS)
Purity assessment; custom biological profiling advised
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